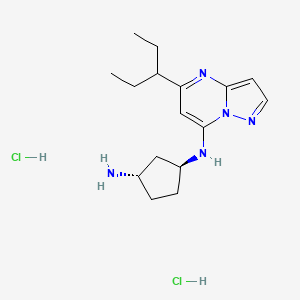

KB-0742 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUPXOLLHVLWQF-NJHZPMQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of KB-0742 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 dihydrochloride is an investigational, orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] As a critical regulator of transcriptional elongation, CDK9 has emerged as a compelling therapeutic target in cancers characterized by transcriptional dysregulation, particularly those driven by oncogenes such as MYC.[4][5] This technical guide provides an in-depth overview of the mechanism of action of KB-0742, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its core signaling pathways.

Core Mechanism of Action: Targeting Transcriptional Elongation

KB-0742 exerts its anti-tumor activity by directly targeting and inhibiting the kinase activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[6] The P-TEFb complex, which also includes a cyclin partner (primarily Cyclin T1), plays a pivotal role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a critical rate-limiting step in gene transcription.

The primary mechanism involves KB-0742 binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of the C-terminal domain of RNAP II at serine 2 (Ser2).[6] This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation. By inhibiting this process, KB-0742 leads to a global reduction in the transcription of a specific subset of genes, particularly those with short half-lives, including key oncogenic drivers.[1][3]

Downstream Effects on Oncogenic Signaling

The inhibition of CDK9 by KB-0742 has profound downstream consequences on oncogenic signaling pathways, most notably those driven by the MYC family of transcription factors (MYC, MYCN, and MYCL) and the androgen receptor (AR).[2][4][6]

-

MYC-Dependent Cancers: Many cancers exhibit an addiction to high levels of MYC expression for their sustained proliferation and survival.[4] The transcription of the MYC gene itself is highly dependent on CDK9 activity. By inhibiting CDK9, KB-0742 effectively downregulates MYC protein levels, leading to cell cycle arrest and apoptosis in MYC-amplified tumors.[7]

-

Androgen Receptor-Driven Cancers: In prostate cancer, the androgen receptor is a critical transcription factor driving tumor growth. KB-0742 has been shown to reduce the levels of both full-length AR and its splice variants, accompanied by a decrease in AR phosphorylation.[1][3] This leads to the downregulation of AR-dependent oncogenic transcription programs.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for KB-0742 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (CDK9/cyclin T1) | 6 nM | Biochemical Assay | [1][3] |

| Selectivity | >50-fold over other CDKs | Kinase Panel | [1][3] |

| GR50 (22Rv1 Prostate Cancer) | 0.183 µM | Cell Viability Assay | [1][3] |

| GR50 (MV-4-11 AML) | 0.288 µM | Cell Viability Assay | [1][3] |

Table 2: Preclinical In Vivo Efficacy

| Cancer Model | Dosing Regimen | Outcome | Reference |

| 22Rv1 Prostate Cancer Xenograft | 3-30 mg/kg, p.o., daily for 21 days | Significant reduction in tumor growth | [1][3] |

| Castration-Resistant Prostate Cancer Xenograft | 3 days on/4 days off | Significant tumor growth inhibition with modest effects on body weight | [2] |

| MYC-Amplified TNBC PDX Model | 3 days on/4 days off | Anti-tumor activity comparable to standard of care chemotherapy | [8] |

Table 3: Phase I Clinical Trial (NCT04718675) Preliminary Results

| Parameter | Finding | Patient Population | Reference |

| Partial Response | 1 patient | Myxoid Liposarcoma (60 mg cohort) | [9] |

| Stable Disease | 9 patients (43%) | Relapsed/Refractory Solid Tumors | [9] |

| Disease Control Rate | 48% | All evaluable patients | [9] |

| Most Common AEs (Any Grade) | Nausea, Vomiting, Fatigue | All patients | [9][10] |

| Grade 3/4 Neutropenia | Not observed at doses up to 60 mg | All patients | [9][10] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (for IC50 Determination)

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of KB-0742 against the CDK9/cyclin T1 complex. The protocol typically involves the following steps:

-

Reagents: Recombinant human CDK9/cyclin T1 enzyme, a suitable peptide substrate, and radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Reaction Setup: The kinase reaction is initiated by incubating varying concentrations of KB-0742 with the CDK9/cyclin T1 enzyme and the peptide substrate in a kinase buffer.

-

Initiation: The reaction is started by the addition of [γ-³³P]ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (for GR50 Determination)

The growth rate inhibition (GR50) is determined to assess the cytostatic or cytotoxic effects of KB-0742 on cancer cell lines.

-

Cell Plating: Cancer cells (e.g., 22Rv1 or MV-4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of KB-0742 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The GR50 value, which represents the concentration at which the cell proliferation rate is reduced by 50%, is calculated using specialized software that normalizes the data to the growth rate of untreated cells.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of KB-0742 in a living organism, a xenograft mouse model is employed.

-

Cell Implantation: Human cancer cells (e.g., 22Rv1) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives KB-0742 orally at a specified dose and schedule (e.g., daily or intermittently), while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for pharmacodynamic analysis, such as western blotting for p-RNAP II or MYC levels.

Visualizing the Mechanism and Workflow

Signaling Pathway of KB-0742 Action

Caption: The signaling pathway illustrating how KB-0742 inhibits CDK9, leading to transcriptional repression and anti-tumor effects.

Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical and early clinical evaluation of KB-0742.

Conclusion

This compound is a promising therapeutic agent that targets the fundamental process of transcriptional elongation through the selective inhibition of CDK9. Its mechanism of action, characterized by the suppression of key oncogenic transcription factors like MYC and AR, provides a strong rationale for its development in transcriptionally addicted cancers. The preclinical data demonstrate potent anti-tumor activity, and the preliminary clinical results suggest a manageable safety profile with signs of clinical activity. Further investigation in ongoing clinical trials will be crucial to fully elucidate the therapeutic potential of KB-0742.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. businesswire.com [businesswire.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. tempus.com [tempus.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. onclive.com [onclive.com]

- 10. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]

KB-0742: A Technical Overview of a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] By targeting the transcriptional machinery, KB-0742 has emerged as a promising therapeutic agent for transcriptionally addicted cancers, particularly those driven by the MYC oncogene.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and experimental methodologies related to KB-0742.

Chemical Structure and Properties

KB-0742 is a complex heterocyclic molecule. Its chemical identity is well-defined, and its properties have been characterized for research and development purposes.

| Property | Value |

| IUPAC Name | (1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine |

| SMILES | N[C@@H]1C--INVALID-LINK--CC1.[H]Cl.[H]Cl |

| Molecular Formula | C₁₆H₂₅N₅ (free base) |

| Molecular Weight | 287.40 g/mol (free base) |

| CAS Number | 2170137-61-6 (free base) |

Mechanism of Action: Targeting Transcriptional Addiction

KB-0742 exerts its anti-tumor effects through the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][7] The P-TEFb complex, which also contains a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[5][6][7]

In many cancers, particularly those with MYC amplification, tumor cells become dependent on high levels of transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation. This phenomenon is known as transcriptional addiction. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription, with a particularly profound effect on short-lived transcripts and genes with high transcriptional demand, such as MYC.[1][5][7] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7]

Signaling Pathway of KB-0742 Action

Caption: Signaling pathway illustrating the inhibitory action of KB-0742 on the P-TEFb complex.

Quantitative Pharmacological Data

KB-0742 has demonstrated potent and selective inhibition of CDK9 in various preclinical models.

| Parameter | Cell Line / Model | Value | Reference |

| CDK9/cyclin T1 IC₅₀ | Biochemical Assay | 6 nM | [8][9] |

| Cellular GI₅₀ (Growth Inhibition) | Triple-Negative Breast Cancer (TNBC) Cell Lines | 530 nM - 1 µM | [10] |

| Cellular IC₅₀ (Cytotoxicity) | Triple-Negative Breast Cancer (TNBC) Cell Lines | 600 nM - 1.2 µM | [10] |

| In Vivo Efficacy | Castration-Resistant Prostate Cancer Xenograft | Significant tumor growth inhibition | [4] |

| In Vivo Efficacy | MYC-amplified TNBC Patient-Derived Xenograft (PDX) | Tumor growth inhibition | [1] |

| Clinical Trial (NCT04718675) Disease Control Rate | Relapsed/Refractory Solid Tumors | 48% | [11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of KB-0742 are proprietary. However, based on published studies, the following outlines the general methodologies employed.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KB-0742 against CDK9/cyclin T1.

-

Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay. Recombinant CDK9/cyclin T1 enzyme is incubated with a peptide substrate and ATP (often at or near the Kₘ concentration). The reaction is initiated, and the amount of phosphorylated substrate is quantified in the presence of varying concentrations of KB-0742. The data is then fitted to a dose-response curve to calculate the IC₅₀.

Cell-Based Assays

-

Objective: To assess the anti-proliferative and cytotoxic effects of KB-0742 on cancer cell lines.

-

Cell Lines: A variety of cancer cell lines are used, with a focus on those with known transcriptional addictions, such as MYC-amplified triple-negative breast cancer (TNBC) and castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1).[4][8][12]

-

Methodology:

-

Cell Viability/Proliferation: Cells are seeded in multi-well plates and treated with a range of KB-0742 concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays such as CellTiter-Glo® (Promega) or by direct cell counting.

-

Apoptosis: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8]

-

Target Engagement: Inhibition of CDK9 activity in cells is often assessed by measuring the phosphorylation of its downstream target, RNAPII at Serine 2 (pSer2), using Western blotting or high-content imaging.[1][12]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of KB-0742 in a living organism.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used. Human cancer cell lines or patient-derived tumor fragments (PDX models) are implanted subcutaneously or orthotopically.[1][4]

-

Methodology:

-

Dosing: Once tumors are established, mice are randomized into vehicle control and treatment groups. KB-0742 is administered orally, often on an intermittent schedule (e.g., 3 days on, 4 days off) to manage potential toxicities.[1][4]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pSer2 and MYC protein levels).[1]

-

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical development of KB-0742.

Clinical Development

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][11][13] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of KB-0742.[13] Early results have shown a manageable safety profile and signs of clinical activity, including a partial response in a patient with myxoid liposarcoma.[11]

Conclusion

KB-0742 is a promising, potent, and selective CDK9 inhibitor with a clear mechanism of action targeting transcriptional addiction in cancer. Its strong preclinical data has led to its advancement into clinical trials, where it continues to be evaluated as a potential new therapy for patients with difficult-to-treat malignancies. Further research will continue to define its therapeutic potential and patient populations most likely to benefit.

References

- 1. tempus.com [tempus.com]

- 2. Kronos Bio Presents Positive Preliminary Data from Phase 1 Dose Escalation Portion of Phase 1/2 KB-0742 Study at AACR-NCI-EORTC - BioSpace [biospace.com]

- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. businesswire.com [businesswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. onclive.com [onclive.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

The Discovery and Synthesis of KB-0742 Dihydrochloride: A Potent and Selective CDK9 Inhibitor for Transcriptionally Addicted Cancers

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] In many cancers, particularly those driven by oncogenic transcription factors like MYC, there is a heightened dependence on the cellular machinery that controls gene expression.[3][4] By targeting CDK9, KB-0742 offers a promising therapeutic strategy to interdict this oncogenic transcription, leading to cell cycle arrest and apoptosis in tumor cells.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of KB-0742 dihydrochloride.

Introduction: Targeting Transcriptional Addiction in Cancer

Transcriptional deregulation is a well-established hallmark of cancer.[3][5] Oncogenes such as MYC are frequently amplified or overexpressed in a significant percentage of solid tumors, leading to aggressive tumor growth and proliferation.[3][6] These "transcriptionally addicted" cancers are highly reliant on the cellular machinery that reads the genetic code and transcribes it into RNA.

A critical component of this machinery is the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of CDK9 and its regulatory partner, Cyclin T1.[6] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step that allows the polymerase to transition from a paused state to productive elongation, thereby enabling the transcription of full-length messenger RNAs (mRNAs).[2][3] In cancers with high levels of oncogenic transcription factors, the activity of CDK9 is paramount for maintaining the expression of genes essential for tumor cell survival and proliferation.[4][7] This dependency makes CDK9 an attractive therapeutic target.

Discovery of KB-0742: From a Small Molecule Microarray Hit to a Clinical Candidate

The journey to discover KB-0742 began with a small molecule microarray (SMM) screen that identified KI-ARv-03, a molecule that was found to be a highly selective inhibitor of CDK9.[7] While promising, KI-ARv-03 required optimization to improve its drug-like properties. Through a focused medicinal chemistry effort, researchers structurally optimized this initial hit, prioritizing the maintenance of high selectivity for CDK9 while enhancing its on-target potency and overall physicochemical and pharmacokinetic (PK) properties.[3][5] This iterative process of design, synthesis, and testing led to the identification of compound 28, now known as KB-0742.[3][5]

Synthesis of this compound

The synthesis of KB-0742 involves the preparation of two key building blocks: a substituted pyrazolo[1,5-a]pyrimidine core and a stereospecific diamino-cyclopentane moiety. These are then coupled, followed by deprotection to yield the final compound. The dihydrochloride salt is subsequently formed.

While a detailed, step-by-step protocol is proprietary, the general synthetic route has been published and is outlined below. The synthesis of the pyrazolo[1,5-a]pyrimidine core is a common motif in medicinal chemistry, with various established synthetic strategies.[1][8][9] Similarly, methods for the stereoselective synthesis of diamino-cyclopentane derivatives are available in the chemical literature.

A generalized scheme for the final steps in the synthesis of KB-0742 involves a nucleophilic aromatic substitution reaction between a chloro-pyrazolo[1,5-a]pyrimidine intermediate and a Boc-protected diamino-cyclopentane. The final step is the deprotection of the Boc group using hydrochloric acid, which also forms the dihydrochloride salt.[5]

Mechanism of Action: Halting the Transcriptional Machinery

KB-0742 exerts its anti-tumor activity by directly inhibiting the kinase activity of CDK9.[2] By binding to the ATP-binding pocket of CDK9, KB-0742 prevents the phosphorylation of the serine 2 residue (p-Ser2) on the C-terminal domain of RNA Polymerase II.[2][3] This inhibition of RNAPII phosphorylation prevents the transition from transcriptional initiation to elongation, leading to a global downregulation of transcription, particularly of genes with short half-lives, which often include oncogenic drivers like MYC and anti-apoptotic proteins.[1][2] The depletion of these critical survival proteins induces cell cycle arrest and ultimately leads to apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for KB-0742 from preclinical and clinical studies.

Table 1: Biochemical and Cellular Activity of KB-0742

| Parameter | Value | Cell Line/Assay | Reference |

| Biochemical Activity | |||

| IC50 (CDK9/cyclin T1) | 6 nM | Kinase Assay | [1] |

| Selectivity | >50-fold over other CDKs | Kinase Panel | [1] |

| Cellular Activity | |||

| GR50 | 0.183 µM | 22Rv1 (Prostate Cancer) | [1] |

| GR50 | 0.288 µM | MV-4-11 (AML) | [1] |

Table 2: In Vivo Efficacy of KB-0742 in Xenograft Models

| Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| 22Rv1 (Prostate Cancer) | 3-30 mg/kg, p.o., daily | Significant tumor burden reduction | [1] |

| Castration-Resistant Prostate Cancer | Oral administration, 3-day on/4-day off | Significant tumor growth inhibition | [7] |

Table 3: Phase 1/2 Clinical Trial Data for KB-0742 (NCT04718675)

| Parameter | Finding | Patient Population | Reference |

| Dose Escalation | 10 mg to 80 mg | Relapsed/refractory solid tumors and NHL | [8][10] |

| Dosing Schedule | 3-days-on/4-days-off, orally | Relapsed/refractory solid tumors and NHL | [8] |

| Safety | Manageable; most common AEs were nausea and vomiting | Relapsed/refractory solid tumors and NHL | [8] |

| No grade 3/4 neutropenia observed at doses from 10 mg to 60 mg | Relapsed/refractory solid tumors and NHL | [8] | |

| Efficacy | 1 partial response (myxoid liposarcoma) | 21 evaluable patients in dose escalation | [8] |

| 9 patients with stable disease | 21 evaluable patients in dose escalation | [8] | |

| Disease Control Rate: 48% | 21 evaluable patients in dose escalation | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of KB-0742.

In Vitro Cell Viability and Apoptosis Assays

-

Cell Lines: 22Rv1 (prostate cancer) and MV-4-11 (acute myeloid leukemia) cells are commonly used.

-

Protocol Outline:

-

Cells are seeded in 96-well plates.

-

After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of KB-0742 or DMSO as a vehicle control.

-

For apoptosis assays, a reagent such as IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent can be included.

-

Plates are incubated for 48-72 hours.

-

Cell viability can be assessed using assays like CellTiter-Glo®, and apoptosis can be monitored via imaging.[1]

-

Western Blot Analysis for Pharmacodynamic Markers

-

Objective: To measure the inhibition of CDK9 activity by assessing the phosphorylation status of its substrate, RNA Polymerase II.

-

Protocol Outline:

-

22Rv1 cells are treated with KB-0742 (e.g., 0.1-10 µM) for a specified time (e.g., 6 hours).

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RNA Pol II at Serine 2 (p-Ser2-RNAPII) and total RNA Pol II.

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified. A significant reduction in the p-Ser2-RNAPII signal relative to the total RNAPII signal indicates target engagement by KB-0742.[1]

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice are typically used, subcutaneously engrafted with human cancer cells (e.g., 22Rv1).

-

Protocol Outline:

-

Once tumors reach a palpable size, animals are randomized into treatment and control groups.

-

KB-0742 is administered orally at various doses and schedules (e.g., daily or intermittently). The vehicle control group receives the formulation without the active compound.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²) / 2.

-

At the end of the study, tumor growth inhibition is calculated.

-

Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot or HTRF for p-Ser2-RNAPII and MYC levels).[1][7]

-

Conclusion

KB-0742 is a promising, orally bioavailable, and selective CDK9 inhibitor that has demonstrated potent anti-tumor activity in preclinical models and early signs of clinical activity in patients with transcriptionally addicted cancers.[1][7][8] Its mechanism of action, which involves the suppression of oncogenic transcription, provides a strong rationale for its development in tumors driven by transcription factors such as MYC. Ongoing clinical trials will further delineate the safety and efficacy of KB-0742 and its potential role in the treatment of various solid tumors and hematological malignancies.

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

KB-0742: A Deep Dive into its CDK9 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation. By forming a complex with Cyclin T1, it constitutes the core of the Positive Transcription Elongation Factor b (P-TEFb).[3] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from paused to productive transcriptional elongation.[4][5] In many cancers, particularly those driven by oncogenic transcription factors like MYC, there is a heightened reliance on this transcriptional machinery, making CDK9 an attractive therapeutic target.[4][6] KB-0742 was developed to selectively inhibit CDK9, thereby disrupting the transcription of key oncogenes and anti-apoptotic proteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] This document provides a comprehensive technical overview of the CDK9 selectivity profile of KB-0742, including quantitative data, experimental methodologies, and relevant biological pathways.

Core Mechanism of Action

KB-0742 exerts its anti-tumor effects by competitively binding to the ATP pocket of CDK9, thereby inhibiting its kinase activity.[4] This inhibition prevents the phosphorylation of RNAPII at serine 2 (p-Ser2-RNAPII), which in turn suppresses the transcriptional elongation of genes with short half-lives, including the prominent oncogene MYC.[1][2] The resulting downregulation of MYC and other critical survival proteins induces cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.[1]

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. KB-0742 has demonstrated high selectivity for CDK9 over other cyclin-dependent kinases, particularly those involved in cell cycle progression.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 | Reference |

| CDK9/cyclin T1 | 6 | 1 | [6][7] |

| CDK1/cyclin B | >10,000 | >1667 | [6] |

| CDK2/cyclin A | 398 | 66 | [6] |

| CDK3/cyclin E | >10,000 | >1667 | [6] |

| CDK4/cyclin D1 | 1900 | 317 | [6] |

| CDK5/p25 | 2900 | 483 | [6] |

| CDK6/cyclin D3 | 2400 | 400 | [6] |

| CDK7/cyclin H/MAT1 | 1100 | 183 | [6] |

| CDK8/cyclin C | >10,000 | >1667 | [6] |

Table 1: Biochemical IC50 values of KB-0742 against a panel of Cyclin-Dependent Kinases. Data indicates high selectivity for CDK9.

Further studies have shown that KB-0742 has more than 50-fold selectivity over all CDKs profiled and greater than 100-fold selectivity against cell-cycle CDKs (CDK1-6).[6] In a broader kinase screen against 631 kinases at a concentration of 10 µM, significant enzyme inhibition (≥50%) was primarily observed for a subset of CDK kinases, highlighting the specificity of KB-0742.[2]

Experimental Protocols

The primary assay used to determine the kinase selectivity of KB-0742 was the Reaction Biology Corporation's HotSpot® Kinase Assay .[2][6]

Reaction Biology HotSpot® Kinase Assay (General Protocol)

This assay is a radioisotope-based filter binding assay that measures the incorporation of 33P-labeled phosphate from ATP into a substrate by the kinase.

Materials:

-

Recombinant human kinases (e.g., CDK9/cyclin T1)

-

Kinase-specific substrates (peptides or proteins)

-

KB-0742 (or other test compounds) in DMSO

-

33P-γ-ATP

-

Kinase reaction buffer

-

P81 phosphocellulose filter plates

-

Scintillation counter

Methodology:

-

Preparation of Reagents: A master mix is prepared containing the kinase reaction buffer, the appropriate substrate, and any necessary cofactors.

-

Compound Addition: Test compounds, including KB-0742, are serially diluted (typically a 10-point, 3-fold serial dilution starting from 10 µM) and added to the assay plate wells.[6] A DMSO control (no inhibitor) is also included.[3]

-

Kinase Addition: The kinase enzyme is added to the wells containing the substrate and test compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of 33P-γ-ATP. For the KB-0742 CDK9 assay, an ATP concentration of 10 µM was used.[6]

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for substrate phosphorylation.

-

Reaction Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter membrane. The phosphorylated substrate binds to the filter, while unincorporated 33P-γ-ATP is washed away.[3]

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad PRISM).[6]

Visualizations

Signaling Pathway of KB-0742 Action

Caption: Mechanism of action of KB-0742 in inhibiting the CDK9-mediated transcriptional pathway.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Generalized workflow for the HotSpot® radiometric kinase assay used for KB-0742 profiling.

Conclusion

KB-0742 is a highly selective inhibitor of CDK9 with a potent biochemical IC50 of 6 nM.[6][7] Its selectivity profile, characterized by a greater than 100-fold selectivity against cell-cycle CDKs, suggests a favorable therapeutic window by minimizing off-target effects related to cell cycle disruption.[6] The mechanism of action, centered on the inhibition of transcriptional elongation of oncogenic drivers like MYC, provides a strong rationale for its development in transcriptionally addicted cancers.[1][4] The robust preclinical data, including detailed kinase selectivity profiling, has supported the advancement of KB-0742 into clinical trials.[6][8] This in-depth understanding of its selectivity is crucial for ongoing and future clinical development, aiding in patient selection and the interpretation of clinical outcomes.

References

- 1. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

The Pharmacokinetics and Oral Bioavailability of KB-0742: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in cancers driven by transcriptional dysregulation, particularly those with MYC amplification.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics, as well as the oral bioavailability of KB-0742, to support ongoing research and development efforts.

Mechanism of Action: CDK9 Inhibition

KB-0742 exerts its therapeutic effect by selectively inhibiting CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex. In normal cellular processes, the P-TEFb complex, which also includes Cyclin T1, is recruited to promoter-proximal regions where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is essential for the release of paused Pol II, enabling transcriptional elongation to proceed. In many cancers, there is a dependency on overexpressed or hyperactive transcription factors, such as MYC, which drive tumor growth and survival. By inhibiting CDK9, KB-0742 prevents the phosphorylation of Pol II, leading to a termination of transcriptional elongation of key oncogenic transcripts, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Preclinical Pharmacokinetics

Comprehensive preclinical studies have been conducted to characterize the pharmacokinetic profile of KB-0742 in various species. These studies have demonstrated favorable drug-like properties, including good oral bioavailability.

In Vitro ADME Properties

The following table summarizes the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of KB-0742.

| Parameter | Value |

| Solubility | |

| Kinetic Solubility (pH 7.4) | 191 µM |

| Permeability | |

| Caco-2 Papp (A-B) | 95.7 - 84.2 (10⁻⁶ cm/s) |

| Caco-2 Papp (B-A)/(A-B) | 1.48 - 1.85 |

| Metabolic Stability | |

| Liver Microsome Stability (% remaining at 180 min) | Mouse: 87.4, Rat: 81.3, Dog: 68.8, Human: 92.5 |

| Hepatocyte Stability (% remaining at 180 min) | Mouse: 374, Rat: 118, Dog: 195, Human: 2339 |

| Plasma Protein Binding (% bound) | Mouse: 48, Rat: 41, Dog: 72, Human: 38 |

| CYP Inhibition (IC50) | >30 µM for CYP3A4, 2D6, 2C9, 2C19; 15.3 µM for CYP1A2 |

In Vivo Pharmacokinetics in Preclinical Species

The in vivo pharmacokinetic parameters of KB-0742 following intravenous and oral administration in mice, rats, and dogs are presented below.

| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vdss (L/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | F (%) |

| Mouse | IV | 2 | 1.2 | 58 | 3.9 | 575 | - | - | - |

| PO | 10 | - | - | - | 950 | 450 | 0.25 | 33 | |

| Rat | IV | 0.5 | 2.4 | 21 | 7.3 | 397 | - | - | - |

| PO | 2.5 | - | - | - | 1678 | 580 | 0.5 | 84.5 | |

| Dog | IV | 0.5 | 4.7 | 4.6 | 1.9 | 1812 | - | - | - |

| PO | 2.5 | - | - | - | >1812 | >580 | >0.5 | >100 |

T½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Oral bioavailability.

Clinical Pharmacokinetics

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory solid tumors.[3] The study has provided initial insights into the pharmacokinetic profile of KB-0742 in humans.

Key Findings from the Phase 1/2 Trial:

-

Dose-Linear Pharmacokinetics: KB-0742 has demonstrated dose-linear pharmacokinetics at doses up to 80 mg.[3]

-

Half-Life: The terminal plasma half-life of KB-0742 is approximately 24 hours.[3]

-

Dosing Regimen: The clinical trial is evaluating an intermittent dosing schedule of three days on, four days off, administered orally once daily.[3]

Detailed quantitative data for pharmacokinetic parameters such as Cmax, Tmax, and AUC across the different dose escalation cohorts (10, 20, 40, 60, and 80 mg) are not yet publicly available in a tabulated format.

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Studies

Studies were conducted in male CD-1 mice, Sprague-Dawley rats, and beagle dogs.

For intravenous (IV) administration, KB-0742 was formulated in 50 mM citrate buffer (pH 3.0) for mice and rats, and in saline for dogs. For oral (PO) administration, a solution in 50 mM citrate buffer (pH 3.0) was used for mice and rats, and a saline solution for dogs.

Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation and stored frozen until analysis. The concentration of KB-0742 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Clinical Pharmacokinetic Studies (Phase 1/2 Trial - NCT04718675)

This is a first-in-human, open-label, dose-escalation and cohort-expansion study.

Patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.

KB-0742 is administered orally once daily for three consecutive days followed by four days off in 28-day cycles. Dose escalation cohorts have included 10, 20, 40, 60, and 80 mg.[3]

Plasma samples for pharmacokinetic analysis are collected at pre-specified time points after dosing.

The concentrations of KB-0742 in plasma are quantified using a validated analytical method, likely LC-MS/MS.

Pharmacokinetic parameters are summarized using descriptive statistics.

Conclusion

KB-0742 has demonstrated a favorable pharmacokinetic profile in both preclinical and clinical settings, characterized by high oral bioavailability in preclinical species and a long half-life with dose-linear exposure in humans. These properties support the intermittent dosing schedule being evaluated in the ongoing clinical trial. The continued investigation of KB-0742 is warranted to further define its therapeutic potential in transcriptionally addicted cancers.

References

In Vitro Potency of KB-0742: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented here is intended to support researchers in oncology and drug development in understanding the preclinical activity of this compound across various cancer cell lines and the methodologies employed to ascertain its efficacy.

Core Mechanism of Action

KB-0742 is an orally bioavailable small molecule that selectively inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, KB-0742 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) at the serine 2 residue (p-Ser2-RNAPII). This event is critical for the release of promoter-proximal paused RNA Pol II and subsequent transcriptional elongation of many genes, including key oncogenes like MYC. The inhibition of transcription of anti-apoptotic proteins and oncogenic transcription factors ultimately leads to cell cycle arrest and apoptosis in cancer cells.

In Vitro Potency Across Cancer Cell Lines

KB-0742 has demonstrated broad in vitro anti-proliferative and cytotoxic activity across a diverse panel of cancer cell lines. The potency of KB-0742 is often correlated with the amplification or overexpression of the MYC oncogene, a key driver in many human cancers.[1]

| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Notes |

| Triple-Negative Breast Cancer (TNBC) | ||||

| BT-20 | Breast Cancer | 0.6 | 0.53 | |

| BT-549 | Breast Cancer | 1.2 | 1.0 | |

| MDA-MB-231 | Breast Cancer | 0.8 | 0.7 | |

| MT-3 | Breast Cancer | 0.7 | 0.6 | |

| Hs 578T | Breast Cancer | 0.9 | 0.8 | |

| Prostate Cancer | ||||

| 22Rv1 | Prostate Cancer | - | 0.183 | GR50 value |

| Leukemia | ||||

| MV-4-11 | Acute Myeloid Leukemia (AML) | - | 0.288 | GR50 value |

| Other Solid Tumors | ||||

| Ovarian Cancer Cell Lines | Ovarian Cancer | Lower IC50 with increased MYC amplification | - | Specific cell lines and values not detailed in the source.[1] |

| Lymphoma Xenograft Models | Lymphoma | - | - | Demonstrated >50% tumor growth inhibition.[1] |

| Small-Cell Lung Cancer (SCLC) PDO Models | Small-Cell Lung Cancer | - | - | Active in three transcription factor-driven subtypes, with response correlating with c-MYC and MYCL expression.[1] |

Experimental Protocols

CDK9 Kinase Inhibition Assay

This assay biochemically determines the potency of KB-0742 against its primary target, CDK9.

Methodology:

The in vitro kinase profiling of KB-0742 is performed using the "HotSpot" assay platform (Reaction Biology Corporation).

-

Reaction Setup: The assay is conducted in a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, and 0.1 mM Na3VO4.

-

Enzyme and Substrate: Recombinant human CDK9/cyclin T1 enzyme is used with a peptide substrate, [KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC], at a concentration of 20 µM.

-

ATP Concentration: The concentration of ATP is kept at 10 µM.

-

Inhibitor Preparation: KB-0742 is prepared in 100% DMSO and then serially diluted.

-

Reaction Initiation and Termination: The kinase reaction is initiated by adding [γ-33P]-ATP. After a defined incubation period, the reaction is terminated.

-

Detection: Kinase activity is detected by measuring the incorporation of 33P into the substrate using a filter-binding method.

-

Data Analysis: IC50 values are determined from the dose-response curves.

High-Content Multiplexed Assay for Cell Viability, Apoptosis, and Cell Cycle

This imaging-based assay provides a multiparametric assessment of the cellular effects of KB-0742.

Methodology:

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of KB-0742 (typically over 10 concentrations) with a final DMSO concentration not exceeding 0.1% and incubated for 72 hours.

-

Staining: Following treatment, cells are fixed, permeabilized, and stained with a cocktail of fluorescently labeled antibodies and dyes:

-

Cell Proliferation: A nuclear dye is used to stain the cell nuclei, and the fluorescence intensity is measured to determine the relative cell count.

-

Apoptosis: A fluorescently labeled antibody against activated caspase-3 is used to identify apoptotic cells.

-

Cell Cycle Arrest: A fluorescently labeled antibody against phosphorylated histone H3 is used to identify cells in mitosis.

-

-

Image Acquisition: Images are acquired using a high-content imaging system, such as the Molecular Devices ImageXpress Micro XL, with a 4x objective.

-

Image Analysis: Image analysis software (e.g., MetaXpress) is used to quantify the fluorescence intensity for each marker on a per-cell basis.

-

Data Analysis:

-

GI50 (Growth Inhibition 50): The concentration of KB-0742 that causes a 50% reduction in cell proliferation.

-

IC50 (Inhibitory Concentration 50): The concentration of KB-0742 that causes a 50% reduction in the number of viable cells.

-

Apoptosis Induction: The fold increase in the activated caspase-3 signal over the vehicle control, normalized to the relative cell count.

-

Analysis of Phosphorylated RNA Polymerase II (Ser2) and MYC Protein Levels

These assays confirm the on-target effect of KB-0742 on its downstream signaling pathway.

Methodology (Homogeneous Time Resolved Fluorescence - HTRF):

-

Cell Treatment and Lysis: Cancer cells are treated with various concentrations of KB-0742 for a specified duration. Subsequently, the cells are lysed to release cellular proteins.

-

HTRF Assay: Commercially available HTRF assay kits for the detection of phospho-Ser2 on RNA Polymerase II and total MYC protein are used according to the manufacturer's instructions.

-

Detection: The HTRF signal is read on a compatible plate reader.

-

Data Analysis: The levels of p-RNA Pol II (Ser2) and MYC are normalized to a loading control and expressed as a percentage of the vehicle-treated control.

Visualized Workflows and Pathways

Caption: Experimental workflow for assessing the in-vitro potency of KB-0742.

References

The Downstream Cascade: Unraveling the Cellular Targets of KB-0742 Following CDK9 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3] By targeting CDK9, KB-0742 disrupts the expression of key oncogenic drivers, particularly in cancers addicted to high levels of transcription. This technical guide provides a comprehensive overview of the downstream cellular targets of KB-0742, detailing its mechanism of action, presenting key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a core resource for professionals in the fields of oncology research and drug development.

Introduction: The Role of CDK9 in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] P-TEFb plays a pivotal role in releasing paused RNA Polymerase II (RNAP II) from the promoter-proximal region of genes, a rate-limiting step in transcriptional elongation.[2][5] The primary substrate of CDK9 within this context is the C-terminal domain (CTD) of the large subunit of RNAP II, specifically at the Serine 2 residue (Ser2).[2][3] Phosphorylation of Ser2 by CDK9 is essential for the transition from abortive to productive transcription, leading to the synthesis of full-length mRNA transcripts.[2]

In many cancers, particularly those driven by transcription factors like MYC, there is a heightened reliance on this transcriptional machinery to maintain their malignant phenotype.[2][6] These "transcriptionally addicted" tumors are uniquely sensitive to the inhibition of CDK9.[2][7] KB-0742 was developed as a selective inhibitor of CDK9 to exploit this dependency.[2]

Mechanism of Action of KB-0742

KB-0742 binds to and inhibits the kinase activity of CDK9.[1] This direct inhibition prevents the CDK9-mediated phosphorylation of RNAP II at Ser2.[1][8] The immediate downstream consequence is the suppression of transcriptional elongation, leading to a significant reduction in the levels of short-lived mRNA transcripts.[2][3] This has a profound impact on the expression of proteins with high turnover rates, many of which are critical for cancer cell survival and proliferation.[1][2]

The primary downstream cellular targets affected by KB-0742 are therefore the genes and proteins whose expression is highly dependent on continuous transcription.

Signaling Pathway of KB-0742 Action```dot

Caption: Workflow for assessing target engagement.

Conclusion

KB-0742 effectively targets CDK9, leading to a cascade of downstream events initiated by the inhibition of RNAP II Ser2 phosphorylation. This results in the suppression of transcriptional elongation and the subsequent downregulation of key oncogenic proteins with short half-lives, most notably MYC and MCL1. The quantitative data from both preclinical and clinical studies demonstrate on-target activity and promising anti-tumor effects in transcriptionally addicted cancers. The experimental protocols outlined provide a framework for researchers to further investigate and validate the cellular targets of KB-0742 and other CDK9 inhibitors. This in-depth understanding is crucial for the continued development and strategic application of this therapeutic class in oncology.

References

- 1. Facebook [cancer.gov]

- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. onclive.com [onclive.com]

- 7. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]

- 8. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]

KB-0742 dihydrochloride CAS number and molecular weight

An In-Depth Technical Guide to KB-0742 Dihydrochloride

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It is under investigation for its anti-tumor activity, particularly in cancers driven by transcriptional deregulation, such as those with MYC family oncogene amplifications.[2][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the salt form of the active compound, facilitating its use in research and clinical settings.

| Property | Value | Citation(s) |

| CAS Number | 2416874-75-2 | [5][6] |

| Molecular Formula | C₁₆H₂₅N₅ · 2HCl (or C₁₆H₂₇Cl₂N₅) | [6][7][8] |

| Molecular Weight | 360.33 g/mol | [6][7][8] |

| IUPAC Name | (1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride | [5][7] |

| Appearance | Yellow crystal powder | [5] |

Biological Activity and Pharmacokinetics

KB-0742 is a highly potent inhibitor of CDK9, a key regulator of transcriptional elongation. Its selectivity for CDK9 over other kinases is a critical feature.

| Parameter | Value | Cell Line / Conditions | Citation(s) |

| IC₅₀ (CDK9/cyclin T1) | 6 nM | 10 µM ATP | [1][3] |

| Selectivity | >50-fold over other CDK kinases | Not specified | [1] |

| GR₅₀ (Antiproliferative) | 0.183 µM | 22Rv1 (Prostate) | [1] |

| GR₅₀ (Antiproliferative) | 0.288 µM | MV-4-11 (AML) | [1] |

| Plasma Half-Life (Human) | ~24 hours | Clinical Trial Data | [9][10] |

Mechanism of Action

KB-0742 exerts its anti-tumor effects by inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[11] The P-TEFb complex plays a crucial role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II).[11]

Upon administration, KB-0742 binds to and blocks the kinase activity of CDK9.[12] This prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNAP II, particularly at the Serine 2 (Ser2) position.[4][12] The inhibition of RNAP II phosphorylation leads to a halt in transcriptional elongation, which preferentially affects the expression of genes with short-lived mRNA transcripts.[1] Many of these genes encode for oncoproteins and anti-apoptotic proteins, such as MYC and the Androgen Receptor (AR), which are critical for the survival and proliferation of cancer cells.[1][12] By suppressing the transcription of these key oncogenic drivers, KB-0742 induces cell cycle arrest and apoptosis in tumor cells.[12]

Clinical Development

KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][13][14] The study aims to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the drug.[9]

| Trial Identifier | NCT04718675 |

| Title | A Study of KB-0742 in Participants With Relapsed or Refractory Solid Tumors |

| Phase | Phase 1 / Phase 2 |

| Status | Recruiting |

| Conditions | Relapsed/Refractory Solid Tumors, Non-Hodgkin Lymphoma, Ovarian Cancer, Lung Cancer, Breast Cancer, Sarcoma, Chordoma |

| Intervention | Oral KB-0742 administered on a 3-days-on, 4-days-off weekly schedule in 28-day cycles. |

| Dose Escalation | Cohorts have been evaluated at 10, 20, 40, 60, and 80 mg.[9][10] |

| Preliminary Safety | Most common treatment-emergent adverse events (>15%) include nausea, vomiting, anemia, fatigue, diarrhea, and constipation; no grade 4 or 5 events have been assessed.[9] |

Experimental Protocols

In Vitro Cell Proliferation and Apoptosis Assay

This protocol describes a general method for assessing the effect of KB-0742 on cancer cell lines, based on methodologies reported in the literature.[3]

1. Cell Plating:

-

Culture prostate cancer cells (e.g., 22Rv1) in RPMI media supplemented with appropriate growth factors.

-

Plate the cells in 96-well plates at a density of 7,500 cells per well (in 100 µL of media).

-

Incubate for 24 hours to allow for cell adherence.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, serially dilute the KB-0742 stock in fresh cell culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plates and replace it with media containing the different concentrations of KB-0742 or a DMSO vehicle control.

-

For apoptosis measurement, add an apoptosis-indicating reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at 5 µM) to the media at this time.

3. Incubation and Imaging:

-

Place the treated plates into a live-cell imaging system (e.g., IncuCyte®).

-

Image the plates at regular intervals (e.g., every 2-4 hours) over a period of 72 hours.

4. Data Analysis:

-

Use the imaging system's software to quantify cell confluence (as a measure of proliferation) and the intensity of the apoptosis signal (e.g., green fluorescent object count) over time.

-

Normalize the data to the DMSO control wells.

-

Calculate metrics such as GR₅₀ (concentration for 50% growth inhibition) and assess the time- and dose-dependent induction of apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C16H27Cl2N5 | CID 155819527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]

- 11. researchgate.net [researchgate.net]

- 12. Facebook [cancer.gov]

- 13. onclive.com [onclive.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Revolutionizing Cancer Therapy: In Vivo Xenograft Models for Evaluating the CDK9 Inhibitor KB-0742 Dihydrochloride

For Immediate Release

Introduction

In the landscape of oncology research, the targeting of transcriptional addiction in cancer cells represents a promising therapeutic frontier. KB-0742 dihydrochloride, a potent and selective oral inhibitor of cyclin-dependent kinase 9 (CDK9), has emerged as a significant investigational agent in this domain. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, thereby enabling the transcription of key oncogenes such as MYC.[1][2] In many cancers, this pathway is hijacked to promote uncontrolled proliferation and survival. This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft models, offering a guide for researchers, scientists, and drug development professionals.

Mechanism of Action

KB-0742 exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNA polymerase II at serine 2, leading to a global downregulation of transcription, particularly of genes with short half-lives, including the oncogene MYC.[2][3] The suppression of MYC protein levels disrupts the oncogenic signaling cascades that drive tumor growth and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

Signaling Pathway of KB-0742

Caption: Mechanism of action of KB-0742.

Application Notes: In Vivo Xenograft Models

KB-0742 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, including those for castration-resistant prostate cancer (CRPC), MYC-amplified triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML).

Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

-

Cell Line: 22Rv1[5]

-

Animal Model: Male BALB/c nude or SCID mice.[1] For castration-resistant models, surgical castration is performed prior to or shortly after tumor cell implantation.[6][7]

-

Key Characteristics: The 22Rv1 cell line is derived from a human prostate carcinoma and is known to express the androgen receptor (AR) and prostate-specific antigen (PSA).[5] It is a valuable model for studying CRPC.

MYC-Amplified Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models

-

PDX Models: CTG-0869, CTG-1017, and other MYC-amplified TNBC PDX models.[8][9]

-

Animal Model: Athymic Nude-Foxn1nu mice.[9]

-

Key Characteristics: PDX models are generated directly from patient tumors and are considered more representative of human tumor biology and heterogeneity. These models are selected for high levels of MYC amplification and expression.[8]

Acute Myeloid Leukemia (AML) Xenograft Model

-

Cell Line: MV-4-11[5]

-

Animal Model: Immunodeficient mice (e.g., SCID/bg or NSG mice).[10][11]

-

Key Characteristics: The MV-4-11 cell line is characterized by an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene and is dependent on MYC signaling.[12]

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of this compound.

Experimental Workflow

Caption: General experimental workflow for xenograft studies.

Protocol 1: 22Rv1 CRPC Xenograft Model

-

Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Use male BALB/c nude mice, 6-8 weeks old.[2] For a castration-resistant model, perform surgical castration and allow for a recovery period of at least one week before tumor cell implantation.[13]

-

Tumor Implantation: Harvest 22Rv1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 3-5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[1][2]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[1]

-

Randomization and Treatment: When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]

-

Data Collection and Endpoints:

-

Measure tumor volumes and body weights twice weekly.[1]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-RNA Pol II and MYC).

-

Protocol 2: TNBC PDX Model

-

PDX Model Establishment: Implant tumor fragments from a MYC-amplified TNBC PDX line (e.g., CTG-1017) subcutaneously into the flank of athymic nude-Foxn1nu mice.[9]

-

Tumor Growth and Randomization: Once tumors are established and reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups.[9]

-

Treatment Regimen:

-

Data Analysis:

-

Monitor tumor volume and body weight throughout the study.

-

At specified time points (e.g., 2 and 8 hours after the final dose), collect tumor and blood samples for pharmacodynamic analysis of p-RNA Pol II and MYC levels.[8]

-

Protocol 3: MV-4-11 AML Xenograft Model

-

Cell Culture: Culture MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% fetal bovine serum.[11]

-

Animal Model: Use immunodeficient mice such as SCID/bg or NSG mice.[10][11]

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, often in a mixture with Matrigel, into the flank of the mice.[14]

-

Treatment: Once tumors are established (e.g., 100-200 mm³), initiate treatment with KB-0742, which has been shown to be effective in a MYC-dependent AML model.[15] A dosing schedule similar to the TNBC model (intermittent oral dosing) can be employed.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Efficacy of KB-0742 in 22Rv1 CRPC Xenograft Model

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Data not available in searched sources | - | Data not available in searched sources |

| KB-0742 | 30 mg/kg, p.o., daily | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

Table 2: Efficacy of KB-0742 in MYC-Amplified TNBC PDX Models

| PDX Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³ ± SEM) at End of Study | Tumor Growth Inhibition (%) |

| CTG-1017 | Vehicle Control | Saline, p.o., 3-on/4-off | Data not available in searched sources | - |

| CTG-1017 | KB-0742 | 60 mg/kg, p.o., 3-on/4-off | Data not available in searched sources | 82[9] |

| Other PDX Models | KB-0742 | 60 mg/kg, p.o., 3-on/4-off | Data not available in searched sources | 54-92[16] |

Note: Specific numerical data for mean tumor volumes and body weight changes were not available in the public domain sources searched. The tumor growth inhibition percentages are reported as found in the cited literature.

Conclusion

This compound is a promising therapeutic agent that targets the transcriptional machinery of cancer cells. The in vivo xenograft models and protocols detailed in this document provide a robust framework for evaluating its efficacy and mechanism of action. These studies have demonstrated significant anti-tumor activity in prostate, breast, and leukemia models, supporting the continued clinical development of KB-0742 for the treatment of transcriptionally addicted cancers.[15]

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 3. Tumor xenograft and metastasis experiments [bio-protocol.org]

- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]

- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. XMRV Induces Cell Migration, Cytokine Expression and Tumor Angiogenesis: Are 22Rv1 Cells a Suitable Prostate Cancer Model? | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kronos Bio Reports Positive Results of Preclinical Study of KB-0742, an Investigational CDK9 Inhibitor, Demonstrating Potency, Selectivity and Anti-tumor Activity in Prostate Cancer Model [businesswire.com]

- 16. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | KRON Stock News [stocktitan.net]

Application Notes and Protocols for the Selective CDK9 Inhibitor KB-0742

These application notes provide detailed protocols for cell-based assays to characterize the activity of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The intended audience for these protocols includes researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

KB-0742 is an orally bioavailable small molecule that selectively inhibits CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9 plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a necessary step for the transition from transcription initiation to productive elongation.[1] In many cancers, particularly those driven by oncogenes with short half-lives like MYC, tumor cells are highly dependent on continuous transcription, making CDK9 an attractive therapeutic target.[3] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Pol II, leading to a global decrease in transcription, particularly of genes with short-lived mRNAs, including key oncogenes and anti-apoptotic proteins.[1][2] This ultimately results in cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

Mechanism of Action

KB-0742 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2 (p-Ser2-RNAPII), which is essential for transcriptional elongation. The resulting transcriptional repression leads to the downregulation of key oncogenic and survival proteins, such as MYC and androgen receptor (AR), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

Caption: Mechanism of action of KB-0742.

Quantitative Data Summary

The following tables summarize the in vitro activity of KB-0742 across various cancer cell lines.

Table 1: Biochemical and Cellular Potency of KB-0742

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | CDK9/cyclin T1 | IC50 | 6 nM | [2][3] |

| Cell Viability | 22Rv1 (Prostate Cancer) | GR50 | 0.183 µM | [2] |

| Cell Viability | MV-4-11 (AML) | GR50 | 0.288 µM | [2] |

| Cell Viability | TNBC Cell Lines | GI50 | 530 nM - 1 µM | [4] |

| Cell Viability | TNBC Cell Lines | IC50 | 600 nM - 1.2 µM | [4] |

Table 2: Selectivity Profile of KB-0742

| Kinase | Selectivity (fold vs. CDK9) | Reference |

| Other CDKs | >50-fold | [2] |

Experimental Protocols

Detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of KB-0742 are provided below.

Cell Viability Assay (Resazurin-Based)

This protocol describes a method to determine the effect of KB-0742 on the viability of cancer cell lines using a resazurin-based assay.

Caption: Workflow for the cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., 22Rv1, MV-4-11, or TNBC cell lines)

-

Complete cell culture medium

-

KB-0742

-

DMSO (vehicle control)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background fluorescence measurement.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of KB-0742 in complete culture medium. The final concentrations may range from 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the KB-0742-treated wells.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.

-

Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Resazurin Addition and Incubation:

-

Add 10 µL of resazurin solution to each well.

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the medium-only wells from all other values.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the KB-0742 concentration and fit a dose-response curve to determine the GR50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

-

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by KB-0742 through the quantification of caspase-3 and -7 activities.

Caption: Workflow for the apoptosis assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

KB-0742

-

DMSO (vehicle control)

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well white-walled plate at an appropriate density in 100 µL of complete culture medium.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Treat cells with a range of KB-0742 concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

Assay Protocol:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours, protected from light.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Analyze the fold-increase in caspase activity in treated samples compared to the vehicle control.

-

Target Engagement by Western Blotting

This protocol is for assessing the inhibition of CDK9 by KB-0742 by measuring the phosphorylation of its direct substrate, RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2).

Caption: Workflow for Western Blotting.

Materials:

-

Cancer cell line of interest

-

KB-0742

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-